![molecular formula C12H9NO4 B8237865 2-Aminoazulene-1,3-dicarboxylic acid](/img/structure/B8237865.png)
2-Aminoazulene-1,3-dicarboxylic acid
Overview
Description
2-Aminoazulene-1,3-dicarboxylic acid is a useful research compound. Its molecular formula is C12H9NO4 and its molecular weight is 231.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Aminoazulene-1,3-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminoazulene-1,3-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Derivatives and Reactivity
- 2-Aminoazulene-1,3-dicarboxylic acid derivatives are synthesized through diazotization reactions, leading to the formation of diazoazulenoquinones, which can be further processed into various substituted azulenes (Nozoe, Asao, Susumago, & Ando, 1974).
- These derivatives demonstrate reactivity with electron-deficient acetylenes, resulting in the formation of various azulene compounds with potential applications in organic synthesis (Abe, 1991).
Nucleophilic Aromatic Substitution
- Nucleophilic aromatic substitution reactions involving 2-aminoazulene-1,3-dicarboxylate and various amines yield 6-aminoazulene derivatives with potential applications in medicinal chemistry and material science (Shoji et al., 2019).
Application in Polymer Synthesis
- 2-Aminoazulene derivatives have been used in the synthesis of poly[2(6)-aminoazulene], demonstrating significant photophysical properties and proton conductivity, which are useful in applications like fuel cells (Hou et al., 2017).
Formation of Unique Derivatives
- Reactions involving 2-aminoazulene lead to the formation of unique compounds like 2-Amino-(1-(2-nitrophenylsulfinyl)azulene, which can have applications in the development of new heterocyclic compounds (Nakagawa, Tsukada, Abe, & Gunji, 2014).
properties
IUPAC Name |
2-aminoazulene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c13-10-8(11(14)15)6-4-2-1-3-5-7(6)9(10)12(16)17/h1-5H,13H2,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYIWSGGFYHBSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C(C(=C2C(=O)O)N)C(=O)O)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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